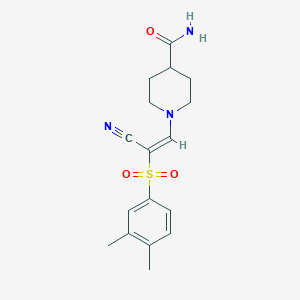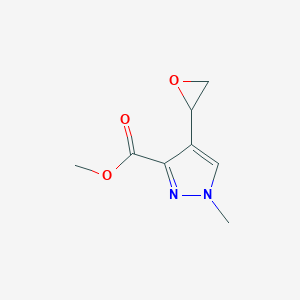![molecular formula C18H25N3O4 B2920450 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide CAS No. 1008033-10-0](/img/structure/B2920450.png)
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 3-methoxyphenylacetic acid with a pyrrolidinone derivative. The subsequent cyclization and amidation lead to the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in the literature .
Molecular Structure Analysis
Compound X adopts a three-dimensional conformation due to the presence of the pyrrolidinone and dimethylmorpholine rings. The 3-methoxyphenyl group contributes to its overall shape. X-ray crystallography and spectroscopic techniques (such as FT-IR, FT-Raman, and NMR) have been employed to elucidate its precise structure .
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
Research in heterocyclic chemistry, particularly involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, has shown that various heterocyclic derivatives can be synthesized with satisfactory yields. These reactions are carried out under specific conditions and can lead to the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. Such processes have significant implications for the development of pharmacologically active compounds and offer insights into the utility of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide in medicinal chemistry (Bacchi et al., 2005).
Novel Benzodifuranyl and Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored, demonstrating potent analgesic and anti-inflammatory activities. These compounds, including various pyrimidines, triazines, oxadiazepines, and thiazolopyrimidines, indicate the versatility of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide as a precursor for the synthesis of biologically active molecules. The significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects of these derivatives highlight their potential in pharmaceutical research and development (Abu‐Hashem et al., 2020).
Synthesis of 1H-1-pyrrolylcarboxamides
The synthesis of substituted 1H-1-pyrrolylcarboxamides through acyl chlorides demonstrates the chemical versatility and potential pharmacological interest of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide derivatives. These compounds, synthesized via various amines and pyrrole compounds, have been characterized for their potential in medicinal chemistry, showcasing the broad applicability of this chemical structure in developing pharmacologically relevant molecules (Bijev et al., 2003).
Molecular Interaction Studies
Investigations into the molecular interactions of specific antagonists with cannabinoid receptors shed light on the structural and functional dynamics of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide derivatives. Such studies contribute to the understanding of receptor-ligand interactions, offering potential pathways for the development of targeted therapies in neurological and psychological disorders (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12-9-20(10-13(2)25-12)18(23)19-14-7-17(22)21(11-14)15-5-4-6-16(8-15)24-3/h4-6,8,12-14H,7,9-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLFJJGXRLIRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2920371.png)


![4-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2920379.png)

amine](/img/structure/B2920381.png)



![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)
